1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-chlorobenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 1-(4-Methylphenyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 1-(4-Nitrophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
Uniqueness
1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
GVRWSGGTFZNRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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